molecular formula C15H19N B12517542 4,4,9-Trimethyl-2,3,4,9-tetrahydro-1H-carbazole CAS No. 683800-18-2

4,4,9-Trimethyl-2,3,4,9-tetrahydro-1H-carbazole

Cat. No.: B12517542
CAS No.: 683800-18-2
M. Wt: 213.32 g/mol
InChI Key: OHSVPCKIDJEBIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4,9-Trimethyl-2,3,4,9-tetrahydro-1H-carbazole is a synthetic organic compound belonging to the tetrahydrocarbazole class, which serves as a privileged scaffold in medicinal chemistry . While this specific derivative is a focus of ongoing investigation, structurally similar tetrahydrocarbazole compounds have demonstrated significant potential in pharmacological research, particularly as core structures for developing novel anticancer agents . Research on analogous molecules indicates that the tetrahydrocarbazole core can be functionalized to create derivatives that may induce DNA damage, a key mechanism in the fight against cancer cells . Furthermore, this chemical family is of interest for its potential antiviral activity and its role in inhibiting pathways such as the vascular endothelial growth factor (VEGF), which is relevant in oncology and other diseases . The compound is intended for use in laboratory research only, specifically in hit-to-lead optimization campaigns, mechanism of action studies, and as a building block for the synthesis of more complex bioactive molecules . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

683800-18-2

Molecular Formula

C15H19N

Molecular Weight

213.32 g/mol

IUPAC Name

4,4,9-trimethyl-2,3-dihydro-1H-carbazole

InChI

InChI=1S/C15H19N/c1-15(2)10-6-9-13-14(15)11-7-4-5-8-12(11)16(13)3/h4-5,7-8H,6,9-10H2,1-3H3

InChI Key

OHSVPCKIDJEBIC-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC2=C1C3=CC=CC=C3N2C)C

Origin of Product

United States

Preparation Methods

Methylation with Methyl Iodide

A high-yielding method (97%) uses 1,2,3,4-tetrahydrocarbazole and methyl iodide in the presence of sodium hydride (NaH) or other strong bases. The reaction proceeds via deprotonation of the tetrahydrocarbazole, followed by nucleophilic attack on methyl iodide.

Reaction Conditions :

  • Base : NaH (60% suspension in mineral oil)
  • Solvent : Tetrahydrofuran (THF)
  • Temperature : 0–20°C
  • Time : 1–2 hours under inert atmosphere (e.g., Schlenk technique or glovebox).

Mechanism :

  • Deprotonation : NaH abstracts a proton from the tetrahydrocarbazole, generating a carbanion.
  • Alkylation : The carbanion reacts with methyl iodide to form a methylated intermediate.
  • Quaternization : Sequential alkylation introduces the second methyl group at C4 and the methyl group at C9.

Advantages :

  • High yield (97%)
  • Mild conditions (ambient to low temperatures)
  • Scalability for industrial applications

Limitations :

  • Requires anhydrous conditions to prevent side reactions.

Cyclization Reactions

Cyclization strategies form the tetrahydrocarbazole core and introduce methyl groups simultaneously.

Mannich reactions enable the introduction of methyl groups via formaldehyde and secondary amines.

Formaldehyde-Mediated Methylation

A patent describes the synthesis of 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one using formaldehyde and mineral acids (e.g., HCl), which can be adapted for 4,4,9-trimethyl derivatives.

Conditions :

  • Formaldehyde Reagent : Paraformaldehyde or 1,3,5-trioxane (2–6 equivalents)
  • Acid : HCl (0.1–1 mol per mole of substrate)
  • Solvent : Polar aprotic solvents (e.g., DMF)
  • Temperature : 60–120°C (reflux)

Mechanism :

  • Activation : Formaldehyde reacts with the carbazole substrate to form a bis-enamine intermediate.
  • Cyclization : Acid-catalyzed cyclization generates the tetrahydrocarbazole core.
  • Methylation : Formaldehyde-derived methyl groups are introduced at C4 and C9.

Yield : >70%.

Advantages :

  • High yield
  • Avoids hazardous solvents

Limitations :

  • Requires precise control of reaction time (3–5 hours) to avoid side products.

Electrochemical and Photocatalytic Methods

Modern methods leverage electrochemical or photoredox systems for controlled functionalization.

Comparison of Synthesis Methods

Method Reagents/Conditions Yield Advantages Limitations
Alkylation (NaH/CH₃I) THF, NaH, CH₃I, 0–20°C 97% High yield, mild conditions Requires anhydrous conditions
Green Cyclization [bmim][BF₄], MeOH, reflux Moderate Eco-friendly, catalyst recyclability Lower efficiency
Mannich Reaction HCHO, HCl, DMF, 60–120°C >70% Avoids hazardous solvents Requires precise time control
Electrochemical Cu(OTf)₂, TFA, 10 min >90% Rapid, scalable Limited substrate scope

Chemical Reactions Analysis

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Key analogs differ in substituent type, position, and electronic properties, which influence reactivity, stability, and biological activity. Below is a comparative analysis:

Table 1: Substituent Effects on Key Properties
Compound Name Substituents Synthesis Yield Key Biological Activity Key Findings
4,4,9-Trimethyl-THC 4,4,9-CH₃ Not Reported Under Investigation Enhanced lipophilicity; structural rigidity
6-Fluoro-THC (6c) 6-F 74% Antimicrobial, Herbicide Potential Electron-withdrawing F enhances electrophilicity; moderate herbicidal activity
6-Methoxy-THC (6b) 6-OCH₃ Not Reported Dopamine D3 Receptor Modulation Methoxy group improves solubility; reduced aromaticity decreases receptor binding
6-Chloro-THC (3b) 6-Cl Not Reported Herbicide Activity Chlorine increases oxidative stability; potent herbicide
9-Substituted-THC (e.g., GJP14) 9-Alkyl/Aryl 56–89% Anti-Prion Activity 9-Substitution enhances blood-brain barrier penetration; IC₅₀ ~10 µM in TSE models
CRTH2 Antagonist Derivatives Varied R₁–R₆ (e.g., Br, NO₂) 56–74% CRTH2 Receptor Antagonism Bulky substituents (e.g., p-NO₂) improve receptor affinity (Ki < 100 nM)

Notes:

  • Positional Effects : Methoxy groups at C6 (6b) vs. C7 (7-Methoxy-THC) alter electronic distribution, impacting solubility and target engagement .
  • Aromaticity Reduction : Replacement of aromatic indole with tetrahydrocarbazole (e.g., compound 13 in ) decreases dopamine D3 receptor potency by 10-fold, highlighting the importance of π-π interactions .

Physicochemical and Spectroscopic Data

  • NMR Trends : Methoxy substituents (e.g., 6b) downfield-shift aromatic protons (δH ~6.7–7.2 ppm), while methyl groups (e.g., 4,4,9-Trimethyl-THC) exhibit δH ~1.8–2.7 ppm for CH₃ .
  • Mass Spectrometry : Molecular ions for halogenated derivatives (e.g., 6c: m/z 189.1 [M⁺]) confirm successful substitution .

Biological Activity

4,4,9-Trimethyl-2,3,4,9-tetrahydro-1H-carbazole is a derivative of the carbazole family, which has garnered attention for its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant research findings.

PropertyValue
Molecular Formula C12H13N
Molecular Weight 171.24 g/mol
CAS Number 683800-18-2
Appearance Solid

Research indicates that compounds within the carbazole family exhibit various biological activities primarily through:

  • Antimicrobial Activity: Many carbazole derivatives demonstrate significant antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit the growth of bacteria and fungi by disrupting their cell membranes or metabolic pathways.
  • Neuroprotective Effects: Some carbazole derivatives have been explored for their neuroprotective properties. They may act as inhibitors of neurodegenerative processes by modulating neurotransmitter levels or reducing oxidative stress.
  • Anti-prion Activity: A notable study identified derivatives of 2,3,4,9-tetrahydro-1H-carbazole that exhibited anti-prion activity in TSE-infected cells. The presence of specific functional groups was crucial for enhancing this activity .

Biological Activities

  • Antimycobacterial Activity:
    • Study Findings: A derivative of 1,2,3,9-tetrahydro-4(H)-carbazol-4-one has shown promising antimycobacterial effects against Mycobacterium tuberculosis. This suggests potential applications in treating tuberculosis .
  • Neuroprotective Properties:
    • Research Evidence: Compounds from the carbazole family have been studied for their ability to protect neuronal cells from apoptosis induced by neurotoxic agents. This is attributed to their antioxidant properties and ability to modulate signaling pathways involved in cell survival .
  • Anti-prion Activity:
    • Case Study: The compound GJP14 (a derivative) was synthesized and evaluated for its anti-prion activity. It was found to be significantly more effective than its predecessors in inhibiting prion propagation in infected cells .

Case Study 1: Antimycobacterial Activity

A study published by Elam Pharma demonstrated the synthesis and evaluation of 1,2,3,9-tetrahydro-4(H)-carbazol-4-one derivatives against Mycobacterium tuberculosis. The results indicated a notable reduction in bacterial viability at specific concentrations.

Case Study 2: Neuroprotection

In a laboratory setting, researchers tested various carbazole derivatives for neuroprotective effects against oxidative stress induced by glutamate in neuronal cell lines. The findings revealed that specific modifications to the carbazole structure enhanced protective efficacy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.